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Compound of Interest

Compound Name: Azetidine-3-thiol hydrochloride

Cat. No.: B600125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 3-aryl-3-sulfanyl azetidines, a novel scaffold with significant potential in medicinal chemistry.

The described method utilizes an iron-catalyzed thiol alkylation of N-Cbz azetidinols, offering a

mild and efficient route to this valuable class of compounds.

Introduction
3-Aryl-3-sulfanyl azetidines represent a promising new chemical motif for drug discovery

programs. The incorporation of a sulfur functional group and an aryl moiety into the strained

four-membered azetidine ring provides a unique three-dimensional structure with desirable

physicochemical properties for accessing new chemical space. This iron-catalyzed method

provides a direct and high-yielding synthesis from readily available azetidine-3-ols.[1][2][3][4][5]

The reaction proceeds via a proposed azetidine carbocation intermediate, stabilized by

electron-donating groups on the aryl substituent.[1][2][3][4] The use of an inexpensive and

environmentally benign iron catalyst, such as FeCl₃, makes this method particularly attractive

for scalable synthesis.[3][4]

Reaction Principle and Mechanism
The core of this synthetic strategy is the iron(III)-catalyzed substitution of the hydroxyl group of

a 3-aryl-azetidin-3-ol with a thiol. The reaction is believed to proceed through the formation of

an azetidine carbocation intermediate. The Lewis acidic iron catalyst activates the hydroxyl
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group, facilitating its departure as a water molecule. The resulting carbocation is stabilized by

the adjacent aryl group, particularly when the aryl ring is substituted with electron-donating

groups.[3] Subsequent nucleophilic attack by the thiol affords the desired 3-aryl-3-sulfanyl

azetidine. The N-carboxybenzyl (Cbz) protecting group is crucial for the reactivity.[1][2][3]

Reactants Intermediates

Products
N-Cbz-3-Aryl-azetidin-3-ol Azetidine Carbocation

+ FeCl3
- H2O

R-SH

3-Aryl-3-sulfanyl Azetidine

FeCl3 + R-SH

H2O + FeCl3

Click to download full resolution via product page

Caption: Proposed reaction mechanism for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl

azetidines.

Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-3-Sulfanyl
Azetidines
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv)

Thiol (2.0 equiv)

Iron(III) chloride (FeCl₃) (0.075 equiv)

Toluene (solvent)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

To a solution of the appropriate thiol (2.0 equiv) in toluene, add iron(III) chloride (0.075

equiv).

Add the N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) to the reaction mixture.

Stir the reaction mixture at 40 °C for 15 hours.

Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous

NaHCO₃.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and

filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable

gradient of ethyl acetate in hexanes to afford the desired 3-aryl-3-sulfanyl azetidine.

Example Synthesis: Benzyl 3-(benzylthio)-3-(4-
methoxyphenyl)azetidine-1-carboxylate
Procedure:
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Azetidinol 1 (156 mg, 0.50 mmol) was added to a solution of FeCl₃ (6.1 mg, 0.0375 mmol)

and benzyl mercaptan (124 mg, 1.00 mmol) in toluene (1.0 mL).[2]

The reaction mixture was stirred at 40 °C for 15 hours.[2]

The reaction was then quenched with saturated aqueous NaHCO₃ (10 mL).[2]

The mixture was extracted with ethyl acetate, the organic layers were combined, dried, and

concentrated.

The crude product was purified by chromatography to yield the final product.

Data Presentation
Substrate Scope and Yields
The iron-catalyzed synthesis demonstrates a broad substrate scope with respect to both the

thiol and the azetidinol components, providing high yields for a variety of derivatives.
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Entry
Azetidinol Aryl
Group

Thiol Product Yield (%)

1 4-Methoxyphenyl
Benzyl

mercaptan

Benzyl 3-

(benzylthio)-3-(4-

methoxyphenyl)a

zetidine-1-

carboxylate

95

2 4-Methoxyphenyl
4-Methoxybenzyl

mercaptan

Benzyl 3-((4-

methoxybenzyl)t

hio)-3-(4-

methoxyphenyl)a

zetidine-1-

carboxylate

93

3 4-Methoxyphenyl
4-Chlorobenzyl

mercaptan

Benzyl 3-((4-

chlorobenzyl)thio

)-3-(4-

methoxyphenyl)a

zetidine-1-

carboxylate

96

4 4-Methoxyphenyl Thiophenol

Benzyl 3-(4-

methoxyphenyl)-

3-

(phenylthio)azeti

dine-1-

carboxylate

85

5 4-Methoxyphenyl
4-

Methylthiophenol

Benzyl 3-(4-

methoxyphenyl)-

3-(p-

tolylthio)azetidine

-1-carboxylate

88

6 4-Methoxyphenyl 4-

Chlorothiophenol

Benzyl 3-((4-

chlorophenyl)thio

)-3-(4-

methoxyphenyl)a

91
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zetidine-1-

carboxylate

7 4-Methoxyphenyl
2-

Mercaptopyridine

Benzyl 3-(4-

methoxyphenyl)-

3-(pyridin-2-

ylthio)azetidine-

1-carboxylate

75

8
1-Methyl-1H-

indol-5-yl

Benzyl

mercaptan

Benzyl 3-

(benzylthio)-3-(1-

methyl-1H-indol-

5-yl)azetidine-1-

carboxylate

97

9
3,4-

Dimethoxyphenyl

Benzyl

mercaptan

Benzyl 3-

(benzylthio)-3-

(3,4-

dimethoxyphenyl

)azetidine-1-

carboxylate

92

10 Phenyl
Benzyl

mercaptan

Benzyl 3-

(benzylthio)-3-

phenylazetidine-

1-carboxylate

No Reaction

Note: Yields are isolated yields as reported in the literature.[3][4] The reaction requires

electron-donating groups on the aryl ring of the azetidinol to stabilize the carbocation

intermediate; unsubstituted phenyl groups are not reactive under these conditions.[3]

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-

aryl-3-sulfanyl azetidines.
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Synthesis

Work-up

Purification

Combine Azetidinol,
Thiol, and FeCl3 in Toluene

Stir at 40 °C for 15h

Quench with sat. aq. NaHCO3

Extract with Ethyl Acetate

Dry and Concentrate

Silica Gel Column Chromatography

Isolated 3-Aryl-3-sulfanyl Azetidine

Click to download full resolution via product page

Caption: General experimental workflow for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl

azetidines.
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Conclusion
The iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz azetidinols is a robust

and versatile method for accessing a novel class of compounds with high potential in medicinal

chemistry.[2] The reaction tolerates a wide range of functional groups on both the thiol and the

aryl moiety of the azetidinol, consistently providing high yields.[4] The operational simplicity,

mild reaction conditions, and use of an inexpensive catalyst make this protocol highly valuable

for researchers in drug discovery and development. The resulting azetidine sulfides can be

further functionalized, for instance, through oxidation to sulfoxides and sulfones, expanding the

accessible chemical space.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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